N-[(4-nitrophenyl)methylideneamino]methanamine
Description
Properties
CAS No. |
38127-55-8 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H9N3O2/c1-9-10-6-7-2-4-8(5-3-7)11(12)13/h2-6,9H,1H3 |
InChI Key |
OKMMMYIFTDKONT-UHFFFAOYSA-N |
Canonical SMILES |
CNN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation Method
The most common and direct synthetic route to N-[(4-nitrophenyl)methylideneamino]methanamine involves the condensation of 4-nitrobenzaldehyde with methanamine (methylamine). This reaction forms an imine (Schiff base) via nucleophilic attack of the amine on the aldehyde carbonyl, followed by elimination of water.
$$
\text{4-nitrobenzaldehyde} + \text{methanamine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- Solvent: Often carried out in ethanol or methanol.
- Catalyst: Mild acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.
- Temperature: Ambient to mild heating (room temperature to 50°C).
- Reaction Time: Several hours (typically 2–16 hours depending on conditions).
- Workup: Removal of water by azeotropic distillation or molecular sieves to drive equilibrium toward product formation.
Yields: High yields (above 80%) are commonly reported under optimized conditions.
Nucleophilic Substitution Route (Alternative Method)
Another preparation approach involves nucleophilic substitution of 4-nitrobenzyl chloride with methylamine, followed by purification steps to isolate the imine compound. This method is less direct but can be used industrially.
- Base: Sodium hydroxide or other bases to facilitate substitution.
- Solvent: Dichloromethane or other organic solvents.
- Temperature: 0–25°C to optimize yield and minimize side reactions.
- Purification: Vacuum distillation and washing with sodium bicarbonate solution.
Yields: Reported yields can reach up to 95% with proper control of reaction parameters.
| Parameter | Schiff Base Condensation Method | Nucleophilic Substitution Method |
|---|---|---|
| Starting Materials | 4-nitrobenzaldehyde + methanamine | 4-nitrobenzyl chloride + methylamine |
| Reaction Type | Condensation (imine formation) | Nucleophilic substitution |
| Catalyst | Mild acid (e.g., acetic acid) | Base (e.g., NaOH) |
| Solvent | Ethanol, methanol | Dichloromethane |
| Temperature Range | Room temperature to 50°C | 0–25°C |
| Reaction Time | 2–16 hours | ~2 hours |
| Yield | 80–90% | Up to 95% |
| Purification | Removal of water, recrystallization | Vacuum distillation, NaHCO₃ washing |
| Industrial Scalability | Suitable for batch and continuous flow processes | Continuous flow reactors used industrially |
- ¹H NMR Spectroscopy: Aromatic protons appear as doublets around δ 8.17 ppm and 7.49 ppm (J = 8.6 Hz), while the imine proton and methyl groups show singlets near δ 8.5–9.0 ppm and δ 2.4–3.8 ppm respectively.
- Mass Spectrometry: Molecular ion peak at m/z 166–167 [M+H]⁺ confirms molecular weight.
- Chromatography: HPLC with C18 columns and UV detection at ~255 nm is effective for purity assessment.
The Schiff base formation is an equilibrium process facilitated by removal of water. The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the aldehyde carbon, increasing reaction rate and yield. In nucleophilic substitution, the nitro group stabilizes the intermediate, favoring substitution by methylamine.
Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and scalability. Automated systems regulate temperature, pressure, and reactant feed rates to maintain consistent product quality. Purification steps are optimized to minimize impurities and maximize throughput.
| Aspect | Schiff Base Condensation | Nucleophilic Substitution |
|---|---|---|
| Reaction Type | Condensation (imine formation) | Nucleophilic substitution |
| Key Reagents | 4-nitrobenzaldehyde, methanamine | 4-nitrobenzyl chloride, methylamine |
| Catalyst | Acid catalyst (optional) | Base (NaOH) |
| Solvent | Ethanol, methanol | Dichloromethane |
| Temperature | 25–50°C | 0–25°C |
| Reaction Time | 2–16 hours | ~2 hours |
| Yield | 80–90% | Up to 95% |
| Purification | Water removal, recrystallization | Vacuum distillation, bicarbonate washing |
| Industrial Application | Batch and continuous flow | Continuous flow reactors |
The preparation of this compound is well-established through two main synthetic routes: Schiff base condensation of 4-nitrobenzaldehyde with methanamine and nucleophilic substitution of 4-nitrobenzyl chloride with methylamine. Both methods offer high yields and can be adapted for industrial scale production. The choice of method depends on available starting materials, desired purity, and production scale. Analytical techniques such as NMR and mass spectrometry are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is N-[(4-aminophenyl)methylideneamino]methanamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-[(4-nitrophenyl)methylideneamino]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]methanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methanamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
Comparison with Similar Compounds
Below is a detailed comparison of N-[(4-nitrophenyl)methylideneamino]methanamine with structurally related Schiff bases, focusing on synthesis, crystallography, photophysical properties, and NLO activity.
Key Observations :
- The target compound lacks the extended allylidene bridge present in Compounds 1 and 2, resulting in shorter conjugation and reduced ICT effects. However, its direct nitro-imine linkage provides stronger electron withdrawal, which may compensate for this limitation .
- Compounds 1 and 2 exhibit monoclinic crystal systems (space group P21/c), a common feature in Schiff bases with planar aromatic systems . The target compound likely shares similar crystallographic behavior.
Photophysical and NLO Properties
| Property | This compound (Inferred) | Compound 1 | Compound 2 | N-(Phenylmethylene)methanamine |
|---|---|---|---|---|
| Absorption λ_max (nm) | ~350–370 (π→π*) | 450 (experimental), 455 (TD-DFT) | 369 (experimental), 375 (TD-DFT) | ~290–310 |
| Emission λ_max (nm) | ~450–470 | Broad shoulder at 520 | Double peak at 480/520 | Not reported |
| Energy Gap (ΔE, eV) | ~3.1–3.3 | 2.75 (experimental) | 3.36 (experimental) | ~4.0 |
| First Hyperpolarizability (β, a.u.) | Moderate (estimated) | 1.54 × 10⁻³⁰ | 0.89 × 10⁻³⁰ | Low (no nitro group) |
| Dipole Moment (Debye) | ~8–10 | 12.3 | 9.7 | ~5–6 |
Key Findings :
- Optical Properties: The nitro group in the target compound red-shifts absorption/emission compared to non-nitrated analogs (e.g., N-(phenylmethylene)methanamine) due to enhanced ICT . Compounds 1 and 2 exhibit even larger red shifts due to extended conjugation from the allylidene bridge .
- NLO Activity : Compound 1 shows superior NLO properties (higher β and dipole moment) than Compound 2, attributed to the electron-donating methoxy group synergizing with the nitro acceptor . The target compound’s simpler structure may limit its β value but offers easier synthesis.
Computational and Experimental Validation
- DFT/TD-DFT : Studies on Compounds 1 and 2 confirm that theoretical calculations (B3LYP/6-31+G(d,p)) align with experimental data (bond lengths, angles, energy gaps) . Similar methods would predict the target compound’s properties accurately.
- X-ray Crystallography: Both Compounds 1 and 2 form monoclinic crystals with planar imine bonds, a feature critical for ICT and NLO activity .
Biological Activity
N-[(4-nitrophenyl)methylideneamino]methanamine, a Schiff base compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula: C8H10N4O2
- CAS Number: 38127-55-8
- IUPAC Name: this compound
This compound features a nitrophenyl group attached to a methanamine backbone, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity:
- The compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- In vitro studies have demonstrated that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity:
- This compound has shown promise in inhibiting cancer cell proliferation. It induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function.
- Specific studies indicate that it has selective cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values ranging from 90 to 166 μM .
-
Antioxidant Properties:
- The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial properties of this compound:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 24 | 50 µg/mL |
| Escherichia coli | 22 | 75 µg/mL |
| Pseudomonas aeruginosa | 18 | 100 µg/mL |
These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.
Anticancer Studies
In anticancer research, this compound was tested on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 90 | Induces apoptosis |
| A549 (Lung Cancer) | 140 | Inhibits proliferation |
| HL-60 (Leukemia) | 166 | Cytotoxic effects observed |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in MDPI evaluated various Schiff bases, including this compound, showing its effectiveness against multiple bacterial strains with varying degrees of susceptibility . -
Case Study on Anticancer Activity:
Research conducted on the cytotoxic effects of this compound highlighted its ability to induce apoptosis in MCF-7 cells through mitochondrial pathways. The study indicated that the nitro group significantly enhances its anticancer activity compared to similar compounds lacking this substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
